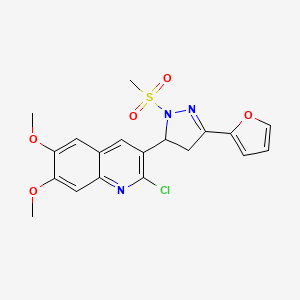

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline

描述

属性

IUPAC Name |

2-chloro-3-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-6,7-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c1-26-17-8-11-7-12(19(20)21-13(11)10-18(17)27-2)15-9-14(16-5-4-6-28-16)22-23(15)29(3,24)25/h4-8,10,15H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHXGVWAACVQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline is a complex organic compound with a quinoline backbone and various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 447.90 g/mol. The structure features:

- A chloro group at position 2

- A furan moiety at position 3

- A methylsulfonyl group attached to a dihydropyrazole ring

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of quinoline derivatives, including this compound. Research indicates that similar compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

The anti-inflammatory activity is often assessed using carrageenan-induced paw edema models in rats, where the compound demonstrated comparable efficacy to standard anti-inflammatory drugs.

Anticancer Activity

Quinoline derivatives have also been studied for their anticancer properties. The mechanism typically involves the inhibition of specific kinases or other molecular targets associated with cancer cell proliferation.

Case Study:

A study evaluating various quinoline derivatives showed that compounds with similar structures to this compound exhibited promising results against various cancer cell lines. The observed IC50 values ranged from 0.02 to 0.04 μM for COX-2 inhibition, suggesting potent anticancer activity .

The proposed mechanism of action for this compound includes:

- Inhibition of COX Enzymes: By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.

- Targeting Kinases: Similar compounds have shown the ability to inhibit kinases involved in cancer progression.

- Modulation of Apoptosis: Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

Safety and Toxicity

Toxicity studies are essential for establishing the safety profile of new compounds. Preliminary assessments indicate that derivatives related to this compound exhibit minimal degenerative changes in vital organs upon administration at therapeutic doses .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. It has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications in the furan and pyrazole moieties can enhance antibacterial efficacy. For instance, quinolone-triazole hybrids have demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against multiple pathogens .

Anticancer Properties

The compound's structural features suggest possible anticancer applications. Quinoline derivatives are known to inhibit key enzymes involved in cancer cell proliferation. For example, compounds similar to this one have been reported to exhibit cytotoxic effects against various cancer cell lines, including MKN-45 and HT-29, with IC50 values indicating potent activity . The presence of the methylsulfonyl group may play a crucial role in enhancing these effects by improving solubility and bioavailability.

Potential for Drug Development

This compound's unique combination of functional groups positions it well for further development as a lead compound in drug discovery. The ability to modify the furan and pyrazole components allows for the optimization of pharmacokinetic properties and biological activity. Ongoing research into its derivatives may yield new therapeutic agents with improved efficacy and safety profiles.

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis reveals that:

- The presence of electron-withdrawing groups enhances antibacterial activity.

- Substituents on the furan ring can significantly influence the compound's overall potency.

- Modifications to the methylsulfonyl group can improve solubility and cellular uptake.

Summary of Findings

相似化合物的比较

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrazole- and quinoline-containing derivatives:

*Estimated based on CAS 797799-74-7 (C₁₈H₁₆ClN₃O₃S, MW 389.86) with additional methoxy groups.

†Calculated from formula C₂₃H₂₃ClN₄O₃.

‡From HR-MS data in .

Key Observations:

Quinoline vs. Pyrazole Cores: The target and CAS 797799-74-7 share a quinoline backbone, whereas Compounds 3f–3h are bis-pyrazole derivatives. Quinoline-based structures may exhibit stronger fluorescence and DNA-intercalating properties compared to pyrazole analogs .

The methylsulfonyl group in the target and CAS 797799-74-7 introduces polarizability and hydrogen-bond acceptor sites, absent in Compounds 3f–3h. Furan-2-yl in the target vs. benzodioxole in 3g: Furan’s smaller size and lower electron density may reduce steric hindrance but weaken π-stacking compared to benzodioxole .

Spectroscopic and Physical Properties

Melting Points

- Compounds with bulkier substituents (e.g., 3g, benzodioxole) exhibit higher melting points (220–222°C), likely due to enhanced van der Waals interactions and crystallinity . The target’s dimethoxy groups may lower its melting point compared to 3g, though experimental data is needed.

NMR and IR Spectral Data

- ¹H NMR: The target’s dimethoxyquinoline protons are expected near δ6.5–7.5, similar to aromatic protons in 3h (δ7.01–7.68) . Methylsulfonyl groups typically deshield adjacent protons, causing downfield shifts (e.g., δ3.78–3.95 in 3f for methoxyls) .

- IR Spectroscopy :

Electronic and Reactivity Profiles

常见问题

Q. What synthetic strategies are effective for constructing the pyrazole-quinoline core in this compound?

The pyrazole-quinoline scaffold requires sequential cyclization and functionalization. A typical approach involves:

- Condensation reactions : Reacting substituted hydrazines with β-keto esters to form pyrazoline intermediates (e.g., 4,5-dihydro-1H-pyrazole derivatives) under reflux in ethanol (80°C, 12 hrs) .

- Quinoline functionalization : Chlorination at position 2 and methoxy group installation via nucleophilic substitution (e.g., using POCl₃ for chlorination and NaOMe/MeOH for methoxylation) .

- Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride in dichloromethane (0°C to RT, 4 hrs) . Key challenges include regioselectivity control during cyclization and avoiding over-sulfonylation.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Critical NMR signals for verification include:

- ¹H NMR :

- Pyrazole CH₂ protons: δ 3.20–3.80 ppm (multiplet, integrating for 2H) .

- Furan protons: δ 6.30–7.50 ppm (aromatic protons, split into doublets or triplets) .

- Methoxy groups: δ 3.80–3.95 ppm (singlets for OCH₃ at positions 6 and 7) .

- ¹³C NMR :

- Quinoline C=O: δ 165–170 ppm (if present) .

- Sulfonyl group: δ 40–45 ppm (CH₃SO₂) .

Discrepancies in splitting patterns (e.g., unexpected doublets for methoxy groups) may indicate incomplete substitution .

Q. What are common impurities in its synthesis, and how are they characterized?

Major impurities include:

- Unreacted intermediates : Detectable via HPLC (retention time <5 min vs. 12 min for the product) .

- Di-sulfonylated by-products : Identified by mass spectrometry (MW +78 Da vs. target) .

- Ring-opened furan derivatives : Confirmed via IR (loss of C-O-C stretch at 1250 cm⁻¹) . Purification involves silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization from ethanol .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields for large-scale synthesis?

A three-factor DoE (temperature, catalyst loading, reaction time) can identify optimal conditions:

- Factors :

- Temperature: 70–110°C

- Catalyst (e.g., Pd/C): 1–5 mol%

- Time: 8–24 hrs

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular docking : Use MOE software to simulate binding to cytochrome P450 enzymes (PDB ID: 3TDA). Docking scores <-10 kcal/mol suggest strong metabolic stability .

- ADMET prediction : SwissADME predicts moderate logP (3.2) and high permeability (Caco-2 >5 × 10⁻⁶ cm/s) .

- DFT calculations : HOMO-LUMO gaps (~4.5 eV) correlate with redox stability, critical for in vivo studies .

Q. How to resolve contradictions between theoretical and experimental UV-Vis spectra?

Discrepancies often arise from solvent effects or tautomerism. Mitigation strategies include:

- Solvent correction : Compare experimental λmax (e.g., 320 nm in methanol) with TD-DFT calculations incorporating PCM solvent models .

- Tautomer analysis : Use variable-temperature NMR (25–60°C) to detect equilibrium shifts (e.g., keto-enol forms in pyrazole) .

- X-ray crystallography : Resolve ambiguity by determining the solid-state structure (e.g., torsion angles <5° deviation from DFT) .

Methodological Notes

- Spectral cross-validation : Combine 2D NMR (HSQC, HMBC) with HR-MS for unambiguous assignment .

- Reaction monitoring : Use inline FT-IR to track sulfonylation progress (disappearance of S=O stretch at 1370 cm⁻¹) .

- Stability testing : Accelerated degradation studies (40°C/75% RH, 4 weeks) reveal hydrolytic susceptibility at the methylsulfonyl group (HPLC purity drop >5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。